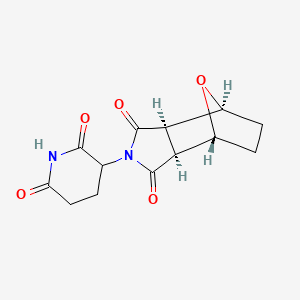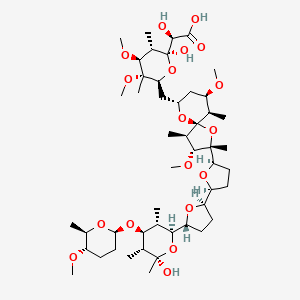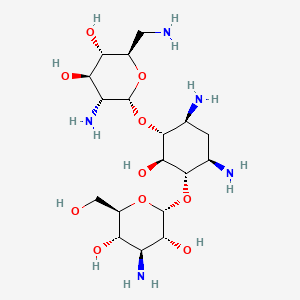
Bekanamycin
Overview
Description
Mechanism of Action
Target of Action
Bekanamycin, also known as kanamycin B, is an aminoglycoside antibiotic . The primary targets of aminoglycosides like this compound are the bacterial 30S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell.
Mode of Action
This compound interacts with its targets by binding to specific 30S-subunit proteins and 16S rRNA . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Biochemical Pathways
It is known that aminoglycosides like this compound disrupt crucial biochemical pathways by preventing cell growth and causing cell death
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis within the bacterial cell . This leads to the inability of the bacterium to grow and multiply, effectively killing the bacterium or inhibiting its growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater treatment, and food safety practices can all impact the spread and effectiveness of antibiotics . For instance, misuse and overuse of antibiotics in agriculture and animal husbandry can lead to the propagation and spread of resistant organisms .
Biochemical Analysis
Biochemical Properties
Bekanamycin interacts with various biomolecules in its role as an antibiotic. It is known to bind to the bacterial 30S ribosomal subunit, causing misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .
Cellular Effects
This compound has significant effects on bacterial cells. It inhibits protein synthesis, which is crucial for bacterial growth and replication . This interference with protein synthesis disrupts cellular processes, leading to the death of the bacterial cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the 30S subunit of the bacterial ribosome. This binding interferes with the process of translation, preventing the correct reading of mRNA. As a result, the bacterium is unable to synthesize essential proteins, leading to cell death .
Temporal Effects in Laboratory Settings
Aminoglycosides like this compound are typically quite stable .
Metabolic Pathways
It is known that aminoglycosides are not metabolized to a significant extent in humans, and are primarily excreted unchanged in the urine .
Transport and Distribution
Aminoglycosides are known to be poorly absorbed from the gut, and are therefore usually administered by injection for systemic effect .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the bacterial ribosome .
Preparation Methods
Bekanamycin is typically produced through fermentation by Streptomyces kanamyceticus. The industrial production involves optimizing the fermentation conditions to maximize yield. The compound is then extracted from the fermentation broth and purified .
Chemical Reactions Analysis
Bekanamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur, particularly involving the amino groups in the molecule.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bekanamycin has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of semisynthetic antibiotics such as arbekacin and dibekacin.
Biology: this compound is used in studies involving bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is used to treat bacterial infections, particularly those resistant to other antibiotics.
Comparison with Similar Compounds
Bekanamycin is part of the aminoglycoside class of antibiotics, which includes other compounds such as kanamycin A, gentamicin, and tobramycin. Compared to these compounds, this compound has a unique structure that allows it to be used as a precursor for semisynthetic antibiotics . Its effectiveness against a broad spectrum of bacteria also distinguishes it from some other aminoglycosides .
Similar compounds include:
- Kanamycin A
- Gentamicin
- Tobramycin
- Amikacin
Each of these compounds has its own unique properties and applications, but they all share a common mechanism of action involving the inhibition of bacterial protein synthesis .
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKLOUVUUNMCJE-FQSMHNGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29701-07-3 (sulfate[1:1]) | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023185 | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4696-76-8 | |
| Record name | Kanamycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4696-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bekanamycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bekanamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Kanamycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bekanamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEKANAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JT14C3GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bekanamycin exert its antibacterial effect?
A1: this compound irreversibly binds to the bacterial 30S ribosomal subunit, lodging itself between 16S rRNA and S12 protein. This interaction disrupts the formation of the translational initiation complex and leads to misreading of mRNA, ultimately inhibiting protein synthesis and causing bacterial death.
Q2: Does this compound affect neuromuscular transmission?
A2: Research indicates that this compound can induce neuromuscular blockade. Studies on rat sciatic nerve-gastrocnemius muscle preparations showed that this compound exhibits neuromuscular blocking activity, similar in potency to another aminoglycoside, tobramycin. This effect was found to be reversible with the application of calcium chloride.
Q3: Can this compound impact cardiac function?
A3: Research on frog cardiac pacemaker cells suggests that this compound can influence cardiac electrical activity. Studies showed that this compound decreased action potential amplitude, overshoot, and the rate of rise in a concentration-dependent manner. This effect was attributed to the potential blockade of slow calcium currents, which are crucial for both upstroke and slow diastolic depolarization, and modulation of potassium outward currents.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, it is recommended to refer to chemical databases like PubChem or ChemSpider.
Q5: What analytical methods have been used to study this compound?
A5: Several analytical techniques have been employed in the provided research to study this compound and its effects:
- Electrophysiology: This technique was used to investigate the impact of this compound on cardiac pacemaker cells by measuring changes in action potential characteristics.
- Chromogenic Assay: This method was employed to assess the potential interference of various antibiotics, including this compound, on endotoxin detection using a Limulus reagent and a chromogenic substrate.
- Electrophoresis and Bioautography: This technique was utilized for the identification and quantification of residual aminoglycoside antibiotics, including this compound, in animal tissues.
- High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This method is mentioned as a powerful technique for separating and quantifying tobramycin and its impurities, including this compound.
- Mass Spectrometry (MS): This technique was employed to study the binding interactions and specific binding sites of aminoglycoside antibiotics, including this compound, with ribosomal RNA subdomains.
- Capillary Electrophoresis with Electrochemical Detection (CE-EC): This method was explored as a potential technique for determining the levels of aminoglycoside antibiotics, including this compound, in pharmaceutical preparations using copper electrodes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
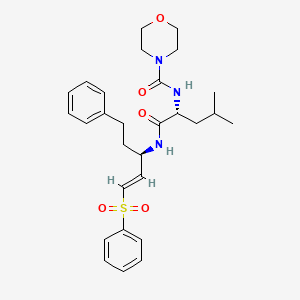

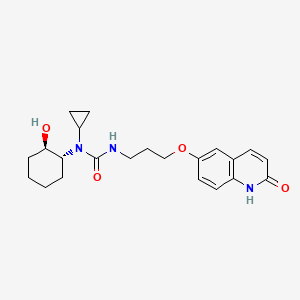


![(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1673211.png)
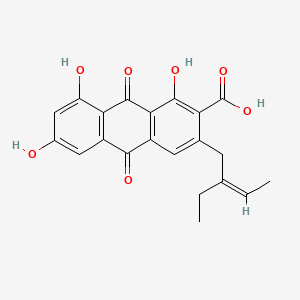
![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)
